molecular formula C15H12N2O2 B1677638 1,4-Diphenylpyrazolidine-3,5-dione CAS No. 3426-01-5

1,4-Diphenylpyrazolidine-3,5-dione

Cat. No.: B1677638
CAS No.: 3426-01-5
M. Wt: 252.27 g/mol
InChI Key: ZZMSHBOVYPIYOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenopyrazone can be synthesized through various methods. One common synthetic route involves the reaction of phenylhydrazine with benzil in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolidinedione ring .

Industrial Production Methods

Industrial production of phenopyrazone typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps, such as recrystallization from solvents like dioxane or ethyl acetate, to obtain high-purity phenopyrazone crystals .

Chemical Reactions Analysis

Types of Reactions

Phenopyrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenopyrazone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Phenopyrazone

Phenopyrazone is unique due to its specific chemical structure, which allows it to interact with cyclooxygenase enzymes in a distinct manner. Its dual phenyl groups contribute to its stability and efficacy as an analgesic and antipyretic agent .

Properties

CAS No.

3426-01-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1,4-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)15(19)17(16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)

InChI Key

ZZMSHBOVYPIYOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3

Appearance

Solid powder

3426-01-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenopyrazone;  Diphenox;  DPHP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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